Riluzole

Catalog No.
S541428
CAS No.
1744-22-5
M.F
C8H5F3N2OS
M. Wt
234.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Riluzole

CAS Number

1744-22-5

Product Name

Riluzole

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)

InChI Key

FTALBRSUTCGOEG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
3.95e-02 g/L

Synonyms

2 Amino 6 trifluoromethoxybenzothiazole, 2-Amino-6-trifluoromethoxybenzothiazole, PK 26124, PK-26124, PK26124, Rilutek, Riluzole, RP 54274, RP-54274, RP54274

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N

Description

The exact mass of the compound Riluzole is 234.0075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759823. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Riluzole and ALS Survival

One of the most significant findings in ALS research is Riluzole's potential to extend survival. A landmark double-blind, placebo-controlled clinical trial published in the New England Journal of Medicine demonstrated a statistically significant increase in survival for patients taking Riluzole compared to placebo A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis: . This finding has been further supported by real-world studies, with some reporting a median survival increase of up to 19 months for Riluzole-treated patients compared to those not receiving the drug Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis: .

Mechanism of Action

The exact way Riluzole exerts its beneficial effects in ALS is not fully understood. However, researchers believe it might be related to its ability to modulate glutamate, an excitatory neurotransmitter. Riluzole is thought to act as a glutamate antagonist, potentially reducing its overstimulation of motor neurons and thereby protecting them from damage Riluzole: real-world evidence supports significant extension of median survival: .

Riluzole is a neuroprotective medication primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and other motor neuron diseases. It is classified as a benzothiazole derivative and is known to prolong survival and delay the need for ventilatory support in patients with ALS. The compound's chemical formula is C8H5F3N2OSC_8H_5F_3N_2OS, and it has a molar mass of approximately 234.20 g/mol. Riluzole is administered orally, available in both tablet and liquid forms, and has shown a bioavailability of around 60% upon oral intake .

The mechanism by which Riluzole exerts its neuroprotective effects in ALS is still under investigation. One proposed mechanism involves the inhibition of glutamate release, a neurotransmitter that can be excitotoxic (damaging to neurons) at high levels []. Riluzole may also influence sodium channels and other cellular processes related to neuronal survival [].

Riluzole exhibits multiple mechanisms of action that contribute to its therapeutic effects:

  • Inhibition of Glutamate Release: Riluzole inhibits the release of glutamate, an excitatory neurotransmitter, thereby protecting neurons from excitotoxicity.
  • Sodium Channel Modulation: It stabilizes the inactivated state of voltage-dependent sodium channels, which helps prevent excessive neuronal firing.
  • Receptor Interactions: Riluzole has been shown to block certain postsynaptic effects of glutamate by noncompetitively inhibiting N-methyl-D-aspartate receptors and enhancing GABA receptor activity .

These actions collectively contribute to its neuroprotective properties, making it effective in conditions characterized by excitotoxic neuronal damage.

The synthesis of riluzole can be summarized as follows:

  • Starting Material: 4-(trifluoromethoxy)aniline.
  • Reagents: Potassium thiocyanate and bromine.
  • Process:
    • React 4-(trifluoromethoxy)aniline with potassium thiocyanate to introduce a thiocyanate group.
    • Brominate the resulting compound to form the thiazole ring.
    • Purify the final product through crystallization or chromatography.

This multi-step synthesis allows for the production of riluzole in a laboratory setting, ensuring high purity and yield .

Riluzole is primarily indicated for:

  • Amyotrophic Lateral Sclerosis: It is the first drug approved for prolonging survival in ALS patients.
  • Other Neurological Disorders: Research is ongoing into its potential use for mood disorders, anxiety, and neuroprotection against various forms of hearing loss .

Furthermore, riluzole has been investigated for potential applications in treating conditions like Huntington's disease and Parkinson's disease, although it has not shown significant efficacy in these areas .

Riluzole undergoes extensive metabolism primarily via cytochrome P450 1A2, with potential interactions noted with other drugs that are substrates or inhibitors of this enzyme. Caution is advised when co-administering riluzole with medications that affect liver enzymes, as they may alter its pharmacokinetics and therapeutic effects . Adverse effects may include increased serum aminotransferase levels, necessitating regular monitoring in patients undergoing treatment .

Several compounds exhibit similar pharmacological profiles to riluzole, particularly in their neuroprotective effects:

Compound NameMechanism of ActionUnique Features
BaclofenGABA receptor agonistPrimarily used as a muscle relaxant
MemantineNMDA receptor antagonistUsed for Alzheimer's disease
TizanidineAlpha-2 adrenergic agonistPrimarily used for muscle spasticity
EdaravoneFree radical scavengerApproved for ALS treatment; different mechanism

Riluzole stands out due to its specific action on glutamate release and sodium channel modulation, which are critical in managing excitotoxicity associated with neurodegenerative diseases .

Molecular Structure and Conformational Analysis

Riluzole exhibits a complex molecular architecture based on a benzothiazole core structure with distinctive substitution patterns. The compound features a molecular formula of C₈H₅F₃N₂OS with a molecular weight of 234.2 g/mol [1] [2] [3]. The structural framework consists of a fused benzene-thiazole ring system with an amino group at position 2 and a trifluoromethoxy substituent at position 6 of the benzene ring [1] [2].

The molecular geometry of riluzole has been extensively characterized through crystallographic studies, revealing significant conformational variability. Crystal structure analysis demonstrates that riluzole can adopt multiple polymorphic forms, including a triclinic Form I with space group P1̅ and monoclinic Forms II and III with space group P2₁/c [4] [5]. The asymmetric unit in Form I contains four independent molecules (Z' = 4), while Forms II and III contain one molecule per asymmetric unit [4] [5].

Conformational analysis reveals that the benzothiazole core maintains a planar configuration across all polymorphic forms [4] [6]. However, the trifluoromethoxy group exhibits considerable rotational freedom, with torsion angles ranging from -86.2° to 167.6° depending on the specific molecular environment and crystal packing [4]. In most conformations, the trifluoromethoxy group adopts an orientation perpendicular to the molecular plane of the benzothiazole core, although in certain cases it can lie within the same molecular plane [4].

The molecular structure exhibits strong intermolecular hydrogen bonding patterns primarily involving N—H⋯N interactions between amino groups and nitrogen atoms of adjacent benzothiazole rings [4]. Additional stabilizing interactions include weak C—H⋯F, C—H⋯S, F⋯F, C⋯C, and C⋯S contacts that contribute to the overall crystal packing stability [4].

Physical Properties of Riluzole

Riluzole presents as a crystalline solid under standard conditions, typically appearing as white to light yellow powder or crystalline material [7] [8] [9]. The compound exhibits well-defined thermal properties with a melting point range of 116-120°C, demonstrating good thermal stability within this temperature range [7] [8] [9]. The boiling point has been determined to be 296.3°C, indicating relatively high thermal stability under normal processing conditions [7]. The flash point of 133°C provides important safety information for handling procedures [7].

The compound demonstrates excellent thermal stability under normal storage and handling conditions. Extensive thermal degradation studies reveal that riluzole remains stable when exposed to dry heat at 100°C for extended periods of up to 10 days without significant decomposition [10]. However, the compound exhibits sensitivity to light, and exposure to light can accelerate decomposition processes [9] [11]. Therefore, storage under light-protected conditions is recommended to maintain compound integrity.

Solubility Profile in Various Solvents

The solubility characteristics of riluzole exhibit significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both hydrophilic amino and hydrophobic trifluoromethoxy groups. Riluzole demonstrates very poor aqueous solubility, classified as insoluble in water with solubility less than 1 mg/mL at 25°C [12] [13] [9]. This limited aqueous solubility presents challenges for pharmaceutical formulation development.

In contrast, riluzole shows excellent solubility in organic solvents. The compound exhibits notable solubility in dimethyl sulfoxide (DMSO) at 47 mg/mL (equivalent to 200.68 mM) at 25°C [12] [14] [13]. Similar solubility values are observed in ethanol, with 47 mg/mL at 25°C [12] [14] [13]. The compound also demonstrates good solubility in other organic solvents including acetone, diethyl ether, dimethylformamide, and methanol at room temperature [8] [9].

These solubility patterns reflect the lipophilic nature of the compound, which is further supported by its partition coefficient values. The pH-dependent solubility behavior has been observed, with higher solubility at lower pH values due to protonation of the amino group [15].

Partition Coefficient and Membrane Permeability

The lipophilicity of riluzole has been characterized through octanol-water partition coefficient measurements, though different studies report varying values. Literature sources report log P values of 2.51 [15] and 3.48 [15], indicating moderate to high lipophilicity. This variation may reflect different experimental conditions or analytical methodologies employed in the determinations.

The compound exhibits a pKa value of 3.8, indicating that the amino group undergoes protonation under acidic conditions [15]. This ionization behavior significantly influences the compound's solubility and membrane permeability characteristics. At physiological pH (7.4), riluzole exists predominantly in its neutral form, which enhances its membrane permeability and bioavailability.

Membrane permeability studies demonstrate that riluzole can readily cross biological membranes, including the blood-brain barrier, which is crucial for its neurological applications [15]. The moderate lipophilicity combined with the relatively small molecular size contributes to favorable pharmacokinetic properties.

Stability Under Various Environmental Conditions

Comprehensive stability studies have been conducted to evaluate riluzole's behavior under various stress conditions. The compound demonstrates remarkable stability under acidic conditions, showing no degradation when exposed to 1N hydrochloric acid at 100°C for 48 hours [10]. Similarly, riluzole exhibits stability under basic conditions, with no observed degradation when treated with 1N sodium hydroxide at 100°C for 48 hours [10].

However, riluzole shows significant sensitivity to oxidative conditions. When exposed to 6% hydrogen peroxide at 100°C for 4 hours, the compound undergoes gradual oxidative degradation with approximately 10% decomposition [10]. This oxidative sensitivity necessitates careful handling and storage under inert atmospheric conditions when possible.

The compound demonstrates stability in neutral aqueous environments, with no degradation observed after 48 hours at room temperature [10]. Photolytic stability studies reveal that riluzole remains stable when exposed to intense light conditions (1.2 million lux hours and 200 watt hours/square meter of near-ultraviolet energy) [10], although general light sensitivity has been noted in handling recommendations [9] [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about riluzole, though specific chemical shift assignments are limited in the available literature. The ¹H NMR spectrum of riluzole exhibits characteristic signals corresponding to the aromatic protons of the benzothiazole ring system and the amino group protons [16]. The aromatic region typically shows signals between 6.5-8.0 ppm, reflecting the electronic environment of the benzene ring substituted with the electron-withdrawing trifluoromethoxy group.

The ¹³C NMR spectrum reveals characteristic carbon signals for the benzothiazole framework. The aromatic carbon atoms appear in the typical aromatic region (100-160 ppm), with the carbon bearing the trifluoromethoxy group showing distinctive downfield chemical shifts due to the electron-withdrawing effect of the fluorine atoms [16]. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms.

Fluorine NMR spectroscopy provides valuable information about the trifluoromethoxy group, with characteristic signals appearing around -57 to -59 ppm relative to CFCl₃. The three fluorine atoms are magnetically equivalent and appear as a singlet in the ¹⁹F NMR spectrum.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of riluzole reveals characteristic fragmentation patterns that provide structural confirmation and analytical utility. Under positive electrospray ionization conditions, riluzole forms a protonated molecular ion [M+H]⁺ at m/z 235.017 [17] [18]. High-resolution mass spectrometry confirms the monoisotopic mass as 234.007468 [19] [17] [18].

The fragmentation pattern under tandem mass spectrometry conditions shows several characteristic transitions. The most prominent fragmentation pathway involves the loss of the trifluoromethoxy group (-CF₃O, 85 Da) to yield a fragment ion at m/z 166.031, which represents the base peak in MS/MS spectra [17] [18]. Additional fragmentation includes loss of the amino group (-NH₂, 16 Da) producing an ion at m/z 208.005, and combined losses yielding fragments at m/z 192.995 and 149.017 [17] [18].

The fragmentation behavior reflects the relative stability of different molecular fragments, with the benzothiazole core showing particular stability. These fragmentation patterns have been utilized for analytical method development and structural characterization in pharmaceutical analysis [17] [18].

Ultraviolet-Visible and Infrared Spectroscopy

Ultraviolet-visible spectroscopy of riluzole reveals characteristic absorption patterns consistent with the benzothiazole chromophore. The compound exhibits absorption maxima in the ultraviolet region, typically around 280-320 nm, arising from π→π* transitions within the aromatic system [20] [21]. The trifluoromethoxy substituent influences the electronic transitions through its electron-withdrawing effect, causing subtle shifts in the absorption profile.

Infrared spectroscopy provides detailed information about the functional groups present in riluzole. Characteristic absorption bands include N-H stretching vibrations from the amino group (typically around 3300-3500 cm⁻¹), C-H stretching from aromatic protons (3000-3100 cm⁻¹), C=N and C=C stretching from the benzothiazole ring system (1500-1600 cm⁻¹), and C-F stretching vibrations from the trifluoromethoxy group (1000-1300 cm⁻¹) [20] [21].

The infrared spectrum also reveals the presence of C-S stretching vibrations characteristic of the thiazole ring, typically appearing around 600-800 cm⁻¹. The overall spectroscopic profile confirms the structural assignment and provides a fingerprint for compound identification and purity assessment.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes of the benzothiazole system. The technique is particularly useful for characterizing polymorphic forms and understanding intermolecular interactions in the solid state [20] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

234.00746845 g/mol

Monoisotopic Mass

234.00746845 g/mol

Heavy Atom Count

15

LogP

2.3
2.3

Appearance

Solid powder

Melting Point

119 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7LJ087RS6F

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (10.87%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of amyotrophic lateral sclerosis (ALS, Lou Gehrig's Disease)
FDA Label
Investigated for use/treatment in atopic dermatitis.
Rilutek is indicated to extend life or the time to mechanical ventilation for patients with amyotrophic lateral sclerosis (ALS). Clinical trials have demonstrated that Rilutek extends survival for patients with ALS. Survival was defined as patients who were alive, not intubated for mechanical ventilation and tracheotomy-free. There is no evidence that Rilutek exerts a therapeutic effect on motor function, lung function, fasciculations, muscle strength and motor symptoms. Rilutek has not been shown to be effective in the late stages of ALS. Safety and efficacy of Rilutek has only been studied in ALS. Therefore, Rilutek should not be used in patients with any other form of motor-neurone disease.
Riluzole Zentiva is indicated to extend life or the time to mechanical ventilation for patients with amyotrophic lateral sclerosis (ALS). Clinical trials have demonstrated that Riluzole Zentiva extends survival for patients with ALS. Survival was defined as patients who were alive, not intubated for mechanical ventilation and tracheotomy-free. There is no evidence that Riluzole Zentiva exerts a therapeutic effect on motor function, lung function, fasciculations, muscle strength and motor symptoms. Riluzole Zentiva has not been shown to be effective in the late stages of ALS. Safety and efficacy of Riluzole Zentiva has only been studied in ALS. Therefore, Riluzole Zentiva should not be used in patients with any other form of motor-neurone disease.

Livertox Summary

Riluzole is a neuroprotective agent used for therapy of amyotrophic lateral sclerosis. Riluzole is associated with a low rate of serum aminotransferase elevations during therapy and has been linked to rare instances of clinically apparent, acute liver injury.

Drug Classes

Amyotrophic Lateral Sclerosis Agents

Pharmacology

Riluzole, a member of the benzothiazole class, is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). Riluzole extends survival and/or time to tracheostomy. It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms. The etiology and pathogenesis of amyotrophic lateral sclerosis (ALS) are not known, although a number of hypotheses have been advanced. One hypothesis is that motor neurons, made vulnerable through either genetic predisposition or environmental factors, are injured by glutamate. In some cases of familial ALS the enzyme superoxide dismutase has been found to be defective.
Riluzole is a benzothiazole derivative with neuroprotective and potential anti-depressant and anxiolytic activities. While the mechanism of action of riluzole is unknown, its pharmacological activities in motor neurons include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release, 2) inactivation of voltage-dependent sodium channels, and 3) interference with intracellular events that follow transmitter binding at excitatory amino acid receptors. In animal models, this agent has been shown to exhibit myorelaxant and sedative activities, apparently due to the blockade of glutamatergic neurotransmission.

MeSH Pharmacological Classification

Neuroprotective Agents

ATC Code

N07XX02
N - Nervous system
N07 - Other nervous system drugs
N07X - Other nervous system drugs
N07XX - Other nervous system drugs
N07XX02 - Riluzole

Mechanism of Action

The mode of action of riluzole is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors.
BF-37 inhibits the proliferation of T-cells. An increased proliferation of these immune cells is believed to cause atopic dermatitis. Biofrontera assumes that BF-37 interferes directly with cellular processes of the immune systems of the skin, thereby diminishing the inflammation that underlines the reddening and itching.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1744-22-5

Absorption Distribution and Excretion

Riluzole is well-absorbed (approximately 90%), with average absolute oral bioavailability of about 60% (CV=30%). A high fat meal decreases absorption, reducing AUC by about 20% and peak blood levels by about 45%.

Metabolism Metabolites

Riluzole is extensively metabolized to six major and a number of minor metabolites, which have not all been identified to date. Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation. CYP1A2 is the primary isozyme involved in N-hydroxylation; CYP2D6, CYP2C19, CYP3A4, and CYP2E1 are considered unlikely to contribute significantly to riluzole metabolism in humans.
Riluzole has known human metabolites that include N-Hydroxyriluzole, 5-hydroxy-riluzole, 4-hydroxy-riluzole, and 7-hydroxy-riluzole.
Riluzole is extensively metabolized to six major and a number of minor metabolites, which have not all been identified to date. Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation. CYP1A2 is the primary isozyme involved in N-hydroxylation; CYP2D6, CYP2C19, CYP3A4, and CYP2E1 are considered unlikely to contribute significantly to riluzole metabolism in humans. Half Life: The mean elimination half-life of riluzole is 12 hours (CV=35%) after repeated doses.

Wikipedia

Riluzole
Fulminate

Biological Half Life

The mean elimination half-life of riluzole is 12 hours (CV=35%) after repeated doses.

Use Classification

Human drugs -> Other nervous system drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Therapeutic news in ALS

P Corcia, S Beltran, S E Bakkouche, P Couratier
PMID: 33781562   DOI: 10.1016/j.neurol.2020.12.003

Abstract

Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by death of motor neurons in the cortex and the spinal cord. This loss of motor neurons causes progressive weakness and amyotrophy. To date, the median duration of survival in patients with ALS, from first symptoms to death, is estimated to be 36 months. Currently the treatment is limited to two options: riluzole which prolongs survival for a few months and edaravone which is available in only a few countries and also has a small impact on disease progression. There is an urgent need for more effective drugs in this disease to significantly improve progression. Over the last 30 years, all trials have failed to find a curative drug for ALS. This is due, partially, to the heterogeneity of the clinical features and the pathophysiology of motor neuron death. We present in this review the various treatment options currently being developed for ALS, with an emphasis on the range of therapeutic approaches being explored, from old drugs tested in a new indication to innovative drugs obtained via biotechnology or gene therapy.


Prophylactic exposure to oral riluzole reduces the clinical severity and immune-related biomarkers of experimental autoimmune encephalomyelitis

Renee A Rotolo, Jennifer Demuro, Gregory Drummond, Casey Little, Lennart D Johns, Adrienne J Betz
PMID: 33992861   DOI: 10.1016/j.jneuroim.2021.577603

Abstract

Glutamate-mediated excitotoxicity and immune cell infiltration are hallmarks of multiple sclerosis. The glutamate release inhibitor, riluzole (RIL), has been shown to attenuate the clinical symptoms of experimental autoimmune encephalomyelitis (EAE) in mice, but an association between glutamate excitotoxicity and the progression of MOG35-55-induced EAE has not been well defined. This study investigated the effects of prophylactic and chronic oral RIL on the clinical severity of EAE. Prophylactic+chronic RIL reduced the presence of inflammatory infiltrates, altered GFAP and Foxp3, and attenuated disease severity. These findings indicate a need to delineate the distinct role of glutamate in EAE symptomatology.


Riluzole inhibits Kv4.2 channels acting on the closed and closed inactivated states

David O Pacheco-Rojas, Mayra Delgado-Ramírez, Kathya Villatoro-Gómez, Eloy G Moreno-Galindo, Aldo A Rodríguez-Menchaca, José A Sánchez-Chapula, Tania Ferrer
PMID: 33722592   DOI: 10.1016/j.ejphar.2021.174026

Abstract

Riluzole is an anticonvulsant drug also used to treat the amyotrophic lateral sclerosis and major depressive disorder. This compound has antiglutamatergic activity and is an important multichannel blocker. However, little is known about its actions on the Kv4.2 channels, the molecular correlate of the A-type K
current (I
) and the fast transient outward current (I
). Here, we investigated the effects of riluzole on Kv4.2 channels transiently expressed in HEK-293 cells. Riluzole inhibited Kv4.2 channels with an IC
of 190 ± 14 μM and the effect was voltage- and frequency-independent. The activation rate of the current (at +50 mV) was not affected by the drug, nor the voltage dependence of channel activation, but the inactivation rate was accelerated by 100 and 300 μM riluzole. When Kv4.2 channels were maintained at the closed state, riluzole incubation induced a tonic current inhibition. In addition, riluzole significantly shifted the voltage dependence of inactivation to hyperpolarized potentials without affecting the recovery from inactivation. In the presence of the drug, the closed-state inactivation was significantly accelerated, and the percentage of inactivated channels was increased. Altogether, our findings indicate that riluzole inhibits Kv4.2 channels mainly affecting the closed and closed-inactivated states.


Demonstrated hormetic mechanisms putatively subserve riluzole-induced effects in neuroprotection against amyotrophic lateral sclerosis (ALS): Implications for research and clinical practice

Edward J Calabrese, Vittorio Calabrese, James Giordano
PMID: 33571705   DOI: 10.1016/j.arr.2021.101273

Abstract

This paper provides evidence to support that riluzole, an FDA-approved treatment for amyotrophic lateral sclerosis (ALS), like many neuroprotective agents, displays and exerts hormetic biphasic dose responses. These findings have important implications for the experimental study and clinical treatment of ALS.


Effect of riluzole on weight in short-term and long-term survivors of amyotrophic lateral sclerosis

Kinjal Thakor, Shelly Naud, Diantha Howard, Rup Tandan, Waqar Waheed
PMID: 33467943   DOI: 10.1080/21678421.2021.1874992

Abstract

Riluzole is the first disease-modifying therapy for amyotrophic lateral sclerosis (ALS) approved in 1995 by the Food and Drug Administration in the USA, and is now available worldwide. It delays time to tracheostomy or death and prolongs survival. The precise mechanism of the survival prolonging effect is unknown. Malnutrition and ensuing weight loss are associated with shorter survival in ALS. Given the life-prolonging effects of riluzole and nutritional maintenance, we examined the relationship between riluzole and weight in ALS patients.
Using data from the National ALS Center of Excellence clinic database at the University of Vermont Medical Center, we stratified 244 patients into cohorts based on riluzole use, and duration of survival from the baseline visit into short-term (≤3 years) and long-term (>3 years) survivors. We examined average monthly weight change in patients during the first year after the baseline visit, and the last year before death.
In 156 short-term survivors taking riluzole compared to those not taking riluzole, there was a 37% attenuation of weight loss in the first year after baseline, and 46% attenuation of weight loss in the last year before death. Seventy-four n long-term survivors on riluzole showed reduced weight decline in the first year after the baseline visit. We speculate that one mechanism by which riluzole may affect survival is by attenuating weight loss and possibly maintaining nutritional status and body composition, although this warrants prospective study.


The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling

Mátyás C Földi, Krisztina Pesti, Katalin Zboray, Adam V Toth, Tamás Hegedűs, András Málnási-Csizmadia, Peter Lukacs, Arpad Mike
PMID: 33450052   DOI: 10.1111/bph.15365

Abstract

Sodium channel inhibitors can be used to treat hyperexcitability-related diseases, including epilepsies, pain syndromes, neuromuscular disorders and cardiac arrhythmias. The applicability of these drugs is limited by their nonspecific effect on physiological function. They act mainly by sodium channel block and in addition by modulation of channel kinetics. While channel block inhibits healthy and pathological tissue equally, modulation can preferentially inhibit pathological activity. An ideal drug designed to target the sodium channels of pathological tissue would act predominantly by modulation. Thus far, no such drug has been described.
Patch-clamp experiments with ultra-fast solution exchange and photolabeling-coupled electrophysiology were applied to describe the unique mechanism of riluzole on Nav1.4 sodium channels. In silico docking experiments were used to study the molecular details of binding.
We present evidence that riluzole acts predominantly by non-blocking modulation. We propose that, being a relatively small molecule, riluzole is able to stay bound to the binding site, but nonetheless stay off the conduction pathway, by residing in one of the fenestrations. We demonstrate how this mechanism can be recognized.
Our results identify riluzole as the prototype of this new class of sodium channel inhibitors. Drugs of this class are expected to selectively prevent hyperexcitability, while having minimal effect on cells firing at a normal rate from a normal resting potential.


A new dimension in degenerative cervical myelopathy

Ronald H M A Bartels
PMID: 33357511   DOI: 10.1016/S1474-4422(20)30454-3

Abstract




Hippocampal hyperglutamatergic signaling matters: Early targeting glutamate neurotransmission as a preventive strategy in Alzheimer's disease: An Editorial Highlight for "Riluzole attenuates glutamatergic tone and cognitive decline in AβPP/PS1 mice" on page 513

Natalia V Gulyaeva
PMID: 33276416   DOI: 10.1111/jnc.15238

Abstract

This Editorial highlights a remarkable study in the current issue of the Journal of Neurochemistry in which Hascup and coworkers provide novel data showing that riluzole, an anti-glutamatergic drug, may be a promising early intervention strategy for Alzheimer's disease (AD), aimed at restoring glutamate neurotransmission prior to amyloid beta (Aβ) plaque accumulation and cognitive decline. The mice APP/PS1, a model of AD, initially are cognitively normal but have elevated glutamate release in the hippocampus at 2-4 months of age. They begin showing cognitive decline and Aβ plaque accumulation at approximately 6-8 months of age, and show obvious AD neuropathology and cognitive impairment at 10-12 months. The riluzole treatment over 4 months (at 2-6 months of age) targeting early changes in glutamatergic neurotransmission prevents cognitive decline observed at 12 months of age and restores glutamatergic neurotransmission. This is one of the most convincing preclinical evidence supporting the idea of targeting glutamate neurotransmission in patients at risk for AD and to use riluzole for this purpose.


Safety and efficacy of riluzole in patients undergoing decompressive surgery for degenerative cervical myelopathy (CSM-Protect): a multicentre, double-blind, placebo-controlled, randomised, phase 3 trial

Michael G Fehlings, Jetan H Badhiwala, Henry Ahn, H Francis Farhadi, Christopher I Shaffrey, Ahmad Nassr, Praveen Mummaneni, Paul M Arnold, W Bradley Jacobs, K Daniel Riew, Michael Kelly, Darrel S Brodke, Alexander R Vaccaro, Alan S Hilibrand, Jason Wilson, James S Harrop, S Tim Yoon, Kee D Kim, Daryl R Fourney, Carlo Santaguida, Eric M Massicotte, Branko Kopjar
PMID: 33357512   DOI: 10.1016/S1474-4422(20)30407-5

Abstract

Degenerative cervical myelopathy represents the most common form of non-traumatic spinal cord injury. This trial investigated whether riluzole enhances outcomes in patients undergoing decompression surgery for degenerative cervical myelopathy.
This multicentre, double-blind, placebo-controlled, randomised, phase 3 trial was done at 16 university-affiliated centres in Canada and the USA. Patients with moderate-to-severe degenerative cervical myelopathy aged 18-80 years, who had a modified Japanese Orthopaedic Association (mJOA) score of 8-14, were eligible. Patients were randomly assigned (1:1) to receive either oral riluzole (50 mg twice a day for 14 days before surgery and then for 28 days after surgery) or placebo. Randomisation was done using permuted blocks stratified by study site. Patients, physicians, and outcome assessors remained masked to treatment group allocation. The primary endpoint was change in mJOA score from baseline to 6 months in the intention-to-treat (ITT) population, defined as all individuals who underwent randomisation and surgical decompression. Adverse events were analysed in the modified intention-to-treat (mITT) population, defined as all patients who underwent randomisation, including those who did not ultimately undergo surgical decompression. This study is registered with ClinicalTrials.gov,
.
From Jan 31, 2012, to May 16, 2017, 408 patients were screened. Of those screened, 300 were eligible (mITT population); 290 patients underwent decompression surgery (ITT population) and received either riluzole (n=141) or placebo (n=149). There was no difference between the riluzole and placebo groups in the primary endpoint of change in mJOA score at 6-month follow-up: 2·45 points (95% CI 2·08 to 2·82 points) versus 2·83 points (2·47 to 3·19), difference -0·38 points (-0·90 to 0·13; p=0·14). The most common adverse events were neck or arm or shoulder pain, arm paraesthesia, dysphagia, and worsening of myelopathy. There were 43 serious adverse events in 33 (22%) of 147 patients in the riluzole group and 34 serious adverse events in 29 (19%) of 153 patients in the placebo group. The most frequent severe adverse events were osteoarthrosis of non-spinal joints, worsening of myelopathy, and wound complications.
In this trial, adjuvant treatment for 6 weeks perioperatively with riluzole did not improve functional recovery beyond decompressive surgery in patients with moderate-to-severe degenerative cervical myelopathy. Whether riluzole has other benefits in this patient population merits further study.
AOSpine North America.


Explore Compound Types